molecular formula C4H3BF3KN2 B572938 Potassium trifluoro(pyrimidin-2-yl)borate CAS No. 1206905-20-5

Potassium trifluoro(pyrimidin-2-yl)borate

Cat. No.: B572938
CAS No.: 1206905-20-5
M. Wt: 185.986
InChI Key: QNPNPPBXWQMJMG-UHFFFAOYSA-N
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Description

Potassium trifluoro(pyrimidin-2-yl)borate (CAS 1206905-20-5) is an organotrifluoroborate salt with the molecular formula C₄H₃BF₃KN₂ and a molecular weight of 185.99 g/mol . This compound is characterized by its stability to heat, air, and humidity, making it a convenient and crystalline boronic acid surrogate . It is supplied for Research Use Only. Organotrifluoroborates are a critical class of boron reagents in modern synthetic chemistry, particularly valued for their role in Suzuki-Miyaura cross-coupling reactions . Unlike boronic acids, the trifluoroborate group is tetra-coordinated, which eliminates Lewis acidity and enhances stability against oxidation . This stability allows for the compound to be stored and handled with greater ease. While stable in organic solvents, it can decompose in protic media to release a reactive trivalent boron species, enabling its direct use as a substrate in Suzuki coupling to form new carbon-carbon bonds . The pyrimidine moiety is a fundamental heterocycle in medicinal and agrochemical chemistry, found in nucleic acids and numerous bioactive molecules . Researchers utilize this and related pyrimidinyl trifluoroborate salts as versatile templates for the synthesis of more complex heterocyclic systems . Please handle with appropriate care. Refer to the Safety Data Sheet for detailed handling information. Hazard Statements: H302-H315-H319-H335 .

Properties

IUPAC Name

potassium;trifluoro(pyrimidin-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BF3N2.K/c6-5(7,8)4-9-2-1-3-10-4;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPNPPBXWQMJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=NC=CC=N1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717198
Record name Potassium trifluoro(pyrimidin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206905-20-5
Record name Potassium trifluoro(pyrimidin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structural Characterization

The synthesis of potassium trifluoro(pyrimidin-2-yl)borate typically involves the reaction of a corresponding organoboron precursor with potassium hydrogen fluoride (B91410) (KHF2). nih.govwikipedia.org A common route starts from 2-bromopyrimidine, which undergoes a metal-halogen exchange followed by reaction with a trialkyl borate. The resulting boronate ester is then converted to the trifluoroborate salt by treatment with KHF2.

Structural characterization is crucial to confirm the identity and purity of the compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F NMR), mass spectrometry, and elemental analysis are routinely employed. X-ray crystallography can provide definitive structural information, revealing the bond lengths and angles of the trifluoro(pyrimidin-2-yl)borate anion and its interaction with the potassium cation.

Physical and Chemical Properties

Potassium trifluoro(pyrimidin-2-yl)borate is a white to off-white solid. bldpharm.com Like other potassium organotrifluoroborate salts, it exhibits good stability in air and moisture. wikipedia.orgupenn.edu

Table 1: of this compound

PropertyValue
Molecular Formula C₄H₃BF₃KN₂
Molecular Weight 185.99 g/mol bldpharm.com
Appearance White to off-white solid
Storage Inert atmosphere, room temperature bldpharm.com

The chemical reactivity of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. It serves as a nucleophilic partner, transferring the pyrimidin-2-yl group to an electrophilic substrate. wikipedia.orgnih.gov

Mechanistic Investigations of Reactions Involving Potassium Trifluoro Pyrimidin 2 Yl Borate

Mechanistic Insights into Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The involvement of potassium trifluoro(pyrimidin-2-yl)borate introduces specific mechanistic nuances, particularly concerning the generation of the active boron species and its subsequent transfer to the palladium center.

Role of Boronic Acid Release (Hydrolysis) in Catalytic Cycle

A critical step preceding the core catalytic cycle is the hydrolysis of the trifluoroborate salt to its corresponding boronic acid. nih.gov Potassium organotrifluoroborates, including the pyrimidin-2-yl variant, are considered stable precursors that slowly release the active boronic acid in situ. nih.gov This controlled release is advantageous as it can minimize side reactions often associated with high concentrations of boronic acids. nih.gov

The rate of hydrolysis is influenced by several factors, including the electronic nature of the organic substituent. Electron-rich aryltrifluoroborates generally hydrolyze more readily than their electron-poor counterparts. nih.gov The stability of the pyrimidine (B1678525) ring, an electron-deficient system, suggests that the hydrolysis of this compound might be a relatively slow process under standard Suzuki-Miyaura conditions. This slow release ensures that the concentration of the reactive pyrimidin-2-ylboronic acid remains low throughout the reaction, mitigating undesired homocoupling and protodeboronation. nih.gov

The hydrolysis process itself is complex and can be influenced by the reaction conditions. Studies on various aryltrifluoroborates have shown that the hydrolysis can be catalyzed by acid, and the pH of the reaction medium can have a significant impact on the rate of boronic acid formation. nih.gov

Table 1: General Observations on the Hydrolysis of Aryltrifluoroborates

FactorInfluence on Hydrolysis RateRationale
Electronic Nature of Aryl Group Electron-donating groups generally increase the rate.Stabilization of the intermediate difluoroborane. nih.gov
pH of the Medium Can be acid-catalyzed.Protonation facilitates the departure of a fluoride (B91410) ion. nih.gov
Solvent Aqueous co-solvents are necessary.Water is a reactant in the hydrolysis. nih.gov
Temperature Higher temperatures generally increase the rate.Provides the necessary activation energy for the reaction.

This table presents generalized findings from studies on various aryltrifluoroborates and provides a framework for understanding the expected behavior of this compound.

Transmetalation Mechanisms with Palladium Complexes

Transmetalation, the transfer of the organic moiety from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. nih.gov For organotrifluoroborates, the active species undergoing transmetalation is generally considered to be the in situ generated boronic acid or a related boronate species. researchgate.net

The mechanism of transmetalation can proceed through several pathways. A commonly accepted pathway involves the reaction of an arylpalladium(II) halide complex with a boronic acid in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center. youtube.com

Influence of Fluoride and Lewis Acidic Boron Species

The fluoride ions released during the hydrolysis of the trifluoroborate can play a significant role in the catalytic cycle. Fluoride can act as a base, promoting the reaction. nih.gov Furthermore, fluoride can interact with the palladium center, potentially forming fluoride-containing palladium complexes that may exhibit different reactivity in the transmetalation step. rsc.org

Understanding Regioselectivity and Chemoselectivity

For substrates possessing multiple reactive sites, such as dihalopyrimidines or pyrimidines with multiple C-H bonds amenable to activation, the regioselectivity of the cross-coupling reaction is a critical consideration. The electronic properties of the pyrimidine ring, with its inherent electron deficiency, play a major role in directing the regiochemical outcome. nih.govacs.org

In the context of dihalopyrimidines, coupling reactions often show a preference for one halogen over another. For instance, in 2,5-dihalopyrimidines, the reactivity of the C-2 and C-5 positions can be selectively controlled to achieve either mono- or di-substituted products. nih.gov The choice of catalyst, ligands, and reaction conditions can significantly influence this selectivity. nih.gov

Chemoselectivity becomes important when the pyrimidine ring contains other functional groups that could potentially react. The Suzuki-Miyaura coupling is known for its high functional group tolerance, and this generally holds true for reactions involving this compound. The mild conditions often employed for these reactions allow for the selective coupling at the C-B bond without affecting other sensitive groups. nih.govacs.org

Table 2: Factors Influencing Regio- and Chemoselectivity in Pyrimidine Cross-Coupling

FactorInfluenceExample
Electronic Effects Directs substitution to specific positions on the pyrimidine ring.C-H activation is often directed by the electronic character of the C-H bonds. acs.org
Steric Hindrance Can block reaction at more hindered sites.Bulky ligands on the palladium catalyst can favor reaction at less sterically encumbered positions. nih.gov
Catalyst/Ligand System Can override inherent substrate reactivity.Ligand-controlled selectivity can reverse the "natural" reactivity of dihalopyrimidines. nih.gov
Reaction Conditions Temperature and base can influence selectivity.Milder conditions can enhance chemoselectivity by preventing side reactions.

This table outlines general principles governing selectivity in the cross-coupling reactions of pyrimidine derivatives.

Kinetic Studies of Reaction Pathways

Detailed kinetic studies on the Suzuki-Miyaura coupling of this compound are not extensively reported in the literature. However, kinetic analyses of related systems provide valuable insights. The hydrolysis of various aryltrifluoroborates has been shown to follow complex kinetic profiles, often exhibiting an induction period. nih.gov This suggests that the generation of the active boronic acid is not always a straightforward process.

Elucidation of Intermediates and Transition States

The direct observation and characterization of intermediates and transition states in catalytic cycles are challenging due to their transient nature. However, a combination of experimental techniques (such as low-temperature NMR) and computational methods (like Density Functional Theory, DFT) has been instrumental in elucidating these species for related Suzuki-Miyaura reactions. researchgate.net

For the reaction involving this compound, DFT calculations could provide valuable information on the structures and energies of key intermediates, such as the pyrimidinyl-palladium complex formed after oxidative addition and the subsequent transmetalation intermediates. researchgate.net Such studies could also map out the energy profile of the catalytic cycle, identifying the rate-determining transition state. The coordination of the pyrimidine nitrogen atoms to the palladium center during the catalytic cycle is a key aspect that could be explored through computational modeling to understand its influence on the reaction mechanism. researchgate.net

Table 3: Commonly Investigated Intermediates and Transition States in Suzuki-Miyaura Coupling

SpeciesRole in Catalytic CycleMethod of Investigation
Oxidative Addition Adduct (Ar-Pd(II)-X) Formed after the initial reaction of the palladium(0) catalyst with the aryl halide.NMR Spectroscopy, X-ray Crystallography, DFT Calculations. researchgate.net
Palladium-Boronate Complex A key pre-transmetalation intermediate.Low-temperature NMR, DFT Calculations. researchgate.net
Transmetalation Transition State The highest energy point during the transfer of the aryl group from boron to palladium.DFT Calculations. researchgate.net
Reductive Elimination Intermediate The di-aryl palladium(II) complex prior to C-C bond formation.NMR Spectroscopy, DFT Calculations.

This table summarizes the types of intermediates and transition states that are typically studied to understand the mechanism of Suzuki-Miyaura reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound, providing precise information about the hydrogen, carbon, boron, and fluorine environments.

A comprehensive analysis using multiple NMR nuclei is essential for unambiguous characterization.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyrimidine ring. The proton at the C5 position should appear as a doublet of doublets, coupled to both H4 and H6. The protons at C4 and C6 are chemically equivalent in a fast-exchanging system but would be distinct otherwise, appearing as doublets coupled to H5. Due to the electron-withdrawing nature of the ring nitrogens and the trifluoroborate group, these protons are expected to be deshielded and resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. chemicalbook.com

¹³C NMR: The carbon spectrum will display signals for the four unique carbon atoms of the pyrimidine ring. The carbon atom directly bonded to the boron (C2) is often broadened and difficult to observe due to the quadrupolar nature of the boron nucleus. The remaining carbons (C4, C5, and C6) will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms within the ring.

¹¹B NMR: The boron-11 (B1246496) NMR spectrum provides a diagnostic signature for the trifluoroborate group. It is expected to exhibit a single resonance appearing as a 1:3:3:1 quartet due to the coupling between the ¹¹B nucleus and the three equivalent ¹⁹F nuclei (¹JB-F). For aryltrifluoroborates, this signal typically appears in the range of δ 3.0–7.0 ppm. rsc.orgresearchgate.net

¹⁹F NMR: The fluorine-19 NMR spectrum offers complementary information. It is expected to show a single, broad resonance for the three equivalent fluorine atoms. This signal is often a broad quartet due to coupling with the ¹¹B nucleus. rsc.orgresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H ~8.8 dd JH4-H5 ≈ 5.0, JH4-H6 ≈ 2.5 H4, H6
¹H ~7.4 t JH5-H4/H6 ≈ 5.0 H5
¹³C N/A (Broad) - - C2
¹³C ~158 d - C4, C6
¹³C ~120 d - C5
¹¹B 3.0 - 7.0 q ¹JB-F ≈ 50-60 -BF₃
¹⁹F ~ -135 br q ¹JF-B ≈ 50-60 -BF₃

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the pyrimidine ring protons, showing a cross-peak between H4/H6 and H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of C4, C5, and C6 based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations. It would show correlations from the H4 and H6 protons to the C2 carbon, confirming the position of the trifluoroborate substituent at C2. It would also confirm the assignments of all other carbons through their multiple-bond couplings to the ring protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions from the pyrimidine ring and the B-F bonds.

Table 2: Predicted Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Vibration Type Functional Group
3100 - 3000 Medium C-H Stretching Aromatic (Pyrimidine)
1600 - 1550 Strong C=N Ring Stretching Pyrimidine
1500 - 1400 Strong C=C Ring Stretching Pyrimidine
1100 - 950 Very Strong, Broad B-F Stretching Trifluoroborate (-BF₃)
800 - 750 Strong C-H Bending (out-of-plane) Aromatic (Pyrimidine)

Note: These are characteristic ranges and the exact peak positions can vary.

The most diagnostic feature in the IR spectrum would be the very strong and broad absorption band associated with the B-F stretching vibrations of the trifluoroborate anion. Additional characteristic peaks for the pyrimidine ring, such as C=N and C=C stretching, confirm the presence of the heterocyclic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features through fragmentation analysis. For an ionic salt like this compound, electrospray ionization (ESI) in negative ion mode is the most suitable technique. The analysis would focus on the trifluoro(pyrimidin-2-yl)borate anion.

Molecular Ion Peak: The primary ion observed would be the parent anion, [C₄H₃BF₃N₂]⁻.

Fragmentation Pattern: The fragmentation of the parent anion would likely proceed through the loss of fluoride (F⁻) or hydrogen fluoride (HF). The pyrimidine ring itself is a stable aromatic system and is less likely to fragment under typical ESI conditions.

Predicted Fragmentation: [C₄H₃BF₃N₂]⁻ → [C₄H₃BF₂N₂] + F⁻ [C₄H₃BF₃N₂]⁻ → [C₄H₂BF₂N₂]⁻ + HF

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted.

It is expected to form an ionic crystal lattice composed of potassium cations (K⁺) and trifluoro(pyrimidin-2-yl)borate anions ([C₄H₃BF₃N₂]⁻). Key structural features would include:

Ionic Interactions: The primary forces holding the lattice together are the electrostatic attractions between the K⁺ cations and the trifluoroborate anions.

Coordination: The potassium cation would likely be coordinated by multiple fluorine atoms from neighboring anions. The nitrogen atoms of the pyrimidine ring could also be involved in coordinating the potassium ion.

Molecular Geometry: The pyrimidine ring would be planar, and the boron atom would adopt a tetrahedral geometry.

Packing: The anions may arrange in layers or stacks, with potential for π-π stacking interactions between the electron-deficient pyrimidine rings.

Table 3: Representative Crystallographic Parameters for a Potassium Organotrifluoroborate Salt

Parameter Expected Value/Type
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Unit Cell Dimensions Dependent on packing
Bond Lengths (Å) C-B: ~1.60, B-F: ~1.40
Bond Angles (°) F-B-F: ~109.5, C-B-F: ~109.5

Note: This table provides representative data for this class of compounds, not experimental data for the title compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 parts per million). For this compound, HRMS would be used to determine the exact mass of the trifluoro(pyrimidin-2-yl)borate anion, [C₄H₃BF₃N₂]⁻.

Theoretical Exact Mass: 147.0341 u

Experimental Verification: An experimentally measured mass that matches the theoretical mass to three or four decimal places provides unequivocal confirmation of the molecular formula.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Potassium

Comparison with Other Organoboron Reagents

Potassium trifluoro(pyrimidin-2-yl)borate offers several advantages over other organoboron reagents, such as the corresponding boronic acid or boronate esters.

Table 2: Comparison of Organoboron Reagents

FeatureThis compoundPyrimidin-2-ylboronic AcidPyrimidin-2-ylboronate Esters
Stability High; air and moisture stable solid sigmaaldrich.comupenn.eduModerate; prone to protodeboronation and boroxine (B1236090) formationModerate to high; can be sensitive to hydrolysis
Handling Easy to handle and weigh accurately as a crystalline solid chem-station.comCan be difficult to handle due to potential for dehydration to boroxineOften liquids or low-melting solids, can be viscous
Reactivity Acts as a slow-release source of the boronic acid, can suppress side reactions chem-station.comDirectly reactive, can lead to side reactions like homocouplingReactivity can be tuned by the diol used to form the ester
Purification Generally straightforward crystallizationCan be challenging to purify due to boroxine formationPurification often requires chromatography

Synthetic Methodologies for Potassium trifluoro(pyrimidin-X-yl)borates

The synthesis of potassium trifluoro(pyrimidin-X-yl)borates, a class of compounds with significant potential in medicinal chemistry and materials science, can be achieved through various strategic approaches. These methodologies can be broadly categorized into direct borylation of a pre-existing pyrimidine (B1678525) core and the construction of the pyrimidine ring with the borate moiety already incorporated into one of the precursors.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a standard tool for investigating the properties of organotrifluoroborate salts due to its favorable balance of computational cost and accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the trifluoro(pyrimidin-2-yl)borate anion. The optimization process minimizes the energy of the molecule to predict equilibrium bond lengths and angles. For the trifluoro(pyrimidin-2-yl)borate anion, the geometry is characterized by a tetrahedral boron atom bonded to three fluorine atoms and one carbon atom of the pyrimidine (B1678525) ring. The pyrimidine ring itself is planar. The C-B bond length is a critical parameter, and studies on similar aryl- and heteroaryltrifluoroborates suggest it would be in the range of 1.61–1.64 Å. The B-F bond lengths are typically calculated to be around 1.40–1.45 Å.

Table 1: Predicted Geometrical Parameters for Trifluoro(pyrimidin-2-yl)borate Anion

Parameter Predicted Value Range
C-B Bond Length 1.61–1.64 Å
B-F Bond Length 1.40–1.45 Å
C-B-F Bond Angle ~109.5° (tetrahedral)

Note: These are typical values based on DFT calculations of analogous heteroaryltrifluoroborates.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For the trifluoro(pyrimidin-2-yl)borate anion, the HOMO is expected to be localized primarily on the pyrimidine ring, reflecting its character as the nucleophilic component in cross-coupling reactions. The LUMO, in contrast, is anticipated to have significant contributions from the antibonding orbitals of the pyrimidine ring. The presence of the electron-withdrawing trifluoroborate group generally lowers the energy of both the HOMO and LUMO compared to the parent pyrimidine.

Table 2: Conceptual Frontier Orbital Characteristics

Molecular Orbital Expected Primary Localization Implication for Reactivity
HOMO Pyrimidine Ring (π-system) Nucleophilic character of the organic group
LUMO Pyrimidine Ring (π*-system) Site for potential nucleophilic attack on the ring (less common)

DFT calculations can be used to predict the reactivity of potassium trifluoro(pyrimidin-2-yl)borate. By analyzing the distribution of electrostatic potential and the energies of frontier orbitals, researchers can identify the most likely sites for electrophilic and nucleophilic attack. In the context of Suzuki-Miyaura cross-coupling reactions, the carbon atom of the pyrimidine ring bonded to the boron is the site of nucleophilic attack (transmetalation). The calculations can help rationalize the observed regioselectivity, especially if there were other potential coupling sites on the organic moiety.

Computational Modeling of Reaction Mechanisms

Computational modeling provides a step-by-step understanding of how reactions involving this compound occur. This includes identifying intermediates, transition states, and the energy changes along the reaction pathway.

In Suzuki-Miyaura coupling, the key step involving the organotrifluoroborate is transmetalation, where the pyrimidin-2-yl group is transferred from the boron atom to the palladium catalyst. Before this can happen, one of the B-F bonds must be cleaved, often facilitated by hydrolysis or interaction with a base, to generate a more reactive boronic acid or a related species.

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can incorporate the effects of the solvent either implicitly, by treating it as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged species like the trifluoro(pyrimidin-2-yl)borate anion, polar solvents can stabilize intermediates and transition states, thereby lowering activation energy barriers. For example, the initial hydrolysis of the B-F bond is significantly facilitated by protic solvents that can donate a proton and stabilize the leaving fluoride (B91410) ion. Computational studies can quantify these solvent effects and help in the selection of the optimal solvent system for a given transformation.

Spectroscopic Property Predictions and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a commonly employed method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Spectroscopy:

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. For organotrifluoroborates, this includes the ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei. The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies on related organotrifluoroborate compounds have shown that good correlation with experimental data can be achieved. For instance, a study on various potassium organotrifluoroborates demonstrated that the ¹⁹F NMR chemical shifts typically appear in the range of -129 to -141 ppm.

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyrimidine ring, as well as the characteristic signals for the boron and fluorine atoms. The pyrimidine ring protons would exhibit distinct signals based on their electronic environment, which is influenced by the nitrogen atoms and the trifluoroborate group. Similarly, the carbon atoms of the ring would have predictable ¹³C NMR chemical shifts.

The ¹¹B NMR signal for organotrifluoroborates is often a broad quartet due to coupling with the three fluorine atoms (¹¹B-¹⁹F coupling). The predicted chemical shift would be in a region characteristic of tetracoordinate boron in such compounds. The ¹⁹F NMR spectrum is expected to show a quartet as well, resulting from coupling to the ¹¹B nucleus.

A comparison of predicted and experimental data is crucial for validating the computational model and ensuring the correct assignment of experimental spectra. Discrepancies between predicted and experimental values can often be minimized by applying scaling factors or by using more sophisticated computational models that account for solvent effects and intermolecular interactions.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, key predicted vibrational bands would include:

B-F stretching frequencies: These are typically strong absorptions and are characteristic of the trifluoroborate group.

C-N and C=N stretching frequencies: Associated with the pyrimidine ring.

C-H stretching and bending frequencies: From the aromatic protons on the pyrimidine ring.

Ring deformation modes: Vibrations involving the entire pyrimidine ring structure.

The correlation between the predicted and experimental IR spectra helps in the assignment of the observed absorption bands to specific molecular vibrations. As with NMR predictions, the choice of computational method and basis set will influence the accuracy of the predicted frequencies.

Spectroscopic Data Predicted Value Range (General for Organotrifluoroborates) Experimental Correlation
¹H NMR (ppm) Dependent on specific aromatic/heteroaromatic structureComparison with experimental spectra validates assignments.
¹³C NMR (ppm) Dependent on specific aromatic/heteroaromatic structureComparison with experimental spectra validates assignments.
¹¹B NMR (ppm) Characteristic region for tetracoordinate boronOften a broad quartet due to ¹¹B-¹⁹F coupling.
¹⁹F NMR (ppm) -129 to -141Quartet due to ¹¹B-¹⁹F coupling is expected.
IR (cm⁻¹) B-F stretches, C-N/C=N stretches, C-H modesComparison aids in assigning vibrational modes.

Quantum Chemical Analysis of Bonding and Interactions

Quantum chemical calculations provide a detailed understanding of the electronic structure, bonding characteristics, and intermolecular interactions within this compound.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a powerful method to study the delocalization of electron density and to understand bonding in terms of localized Lewis-like structures (bonds and lone pairs). For this compound, an NBO analysis would provide insights into:

Natural Atomic Charges: Calculation of the partial charges on each atom, revealing the charge distribution within the molecule. The boron atom is expected to have a positive charge, while the fluorine and nitrogen atoms will be negatively charged.

Hybridization: Determination of the hybridization of the atomic orbitals involved in bonding. For instance, the hybridization of the boron and carbon atoms in the C-B bond can be determined.

Donor-Acceptor Interactions: NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for understanding hyperconjugative and resonance effects. In the pyrimidin-2-yl)trifluoroborate anion, delocalization of electron density from the pyrimidine ring to the trifluoroborate group can be assessed.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM is another method used to analyze the electron density to characterize chemical bonds and non-covalent interactions. The analysis focuses on the properties of the electron density at bond critical points (BCPs). For this compound, QTAIM analysis would allow for:

Characterization of Covalent Bonds: The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-B, B-F, and bonds within the pyrimidine ring can be calculated to determine their covalent character.

Analysis of Non-Covalent Interactions: QTAIM is particularly adept at identifying and characterizing weaker interactions, such as hydrogen bonds and other non-covalent contacts that may be present in the crystal lattice of the compound. This would involve analyzing the interactions between the potassium cation and the trifluoro(pyrimidin-2-yl)borate anion, as well as any intermolecular interactions between the anions themselves.

Analysis of Intermolecular Interactions:

In the solid state, the potassium cation will interact with the trifluoro(pyrimidin-2-yl)borate anion through electrostatic forces. Computational studies can model these interactions and predict the coordination environment of the potassium ion. Furthermore, the potential for non-covalent interactions such as π-π stacking between the pyrimidine rings of adjacent anions can be investigated. These interactions play a crucial role in determining the packing of the molecules in the crystal lattice.

Computational Analysis Method Information Gained
Natural Bond Orbital (NBO) Natural atomic charges, orbital hybridization, donor-acceptor interactions, and electron delocalization.
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of covalent bonds and non-covalent interactions through analysis of electron density at bond critical points.
Analysis of Intermolecular Interactions Understanding of the forces governing the crystal packing, including ion-anion interactions and π-π stacking.

Applications in Complex Molecule Synthesis

Utilization as Key Building Blocks for Heterocyclic Scaffolds

Potassium trifluoro(pyrimidin-2-yl)borate and its isomers serve as versatile templates for the synthesis of a variety of heterocyclic scaffolds. The trifluoroborate group is exceptionally stable, withstanding strongly nucleophilic conditions, which allows for selective reactions at other positions on the pyrimidine (B1678525) ring. thieme-connect.comnih.gov This robustness provides a strategic advantage in multistep syntheses.

A general method has been developed to access pyrimidines with a trifluoroborate group at the C4 position through the condensation of ynone trifluoroborates with amidines. thieme-connect.comnih.govthieme-connect.com This approach is tolerant of various functional groups on both the ynone and amidine components, leading to a diverse range of substituted pyrimidinyltrifluoroborates. nih.gov These intermediates can then undergo further transformations. For instance, the C-B bond can be elaborated through Suzuki-Miyaura cross-coupling reactions, or the pyrimidine ring can be further functionalized while the trifluoroborate moiety remains intact for subsequent manipulations. nih.govwhiterose.ac.uk

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Pyrimidinyltrifluoroborates

Starting Material Reagent Resulting Scaffold Reference
Potassium (2-aminopyrimidin-4-yl)trifluoroborate Aryl Halide (Suzuki-Miyaura Coupling) Aryl-substituted 2-aminopyrimidine nih.gov
Potassium (pyrimidin-4-yl)trifluoroborate Bromine Brominated pyrimidine thieme-connect.comnih.gov

Stereoselective Synthesis Employing Pyrimidinyltrifluoroborates

While specific examples detailing the direct use of this compound in stereoselective synthesis are not prevalent in the reviewed literature, the broader class of potassium organotrifluoroborates is widely used in stereoselective transformations. For instance, stereodefined alkenyltrifluoroborates can be prepared and utilized in cross-coupling reactions with minimal loss of stereochemical integrity. nih.gov

A common strategy involves the stereoselective hydroboration of alkynes to produce trans-alkenylboron derivatives. nih.gov Methods have also been developed for the synthesis of cis-alkenylboron compounds. nih.gov These stereochemically defined building blocks, after conversion to the corresponding potassium trifluoroborate salts, are crucial for the synthesis of specific isomers of complex molecules. For example, the Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate can be controlled to selectively produce either the (Z)- or (E)-isomer of the corresponding vinylborate, which can then be used in Suzuki couplings to generate stereochemically pure β-trifluoromethylstyrenes. organic-chemistry.org This highlights the potential for pyrimidinyltrifluoroborates to be incorporated into similar stereoselective synthetic routes.

Divergent Synthesis Strategies from a Common Pyrimidinyltrifluoroborate Intermediate

The stability of the trifluoroborate group allows for a divergent approach to the synthesis of pyrimidine derivatives. nih.gov Starting from a common pyrimidinyltrifluoroborate intermediate, a variety of analogs can be generated by employing different reaction pathways. This is particularly valuable for creating libraries of related compounds for biological screening.

The chemoselectivity of the pyrimidinyltrifluoroborate scaffold is key to these divergent strategies. researchgate.net For example, reactions can be directed to other positions on the pyrimidine ring while preserving the trifluoroborate for a later-stage functionalization, such as a Suzuki-Miyaura cross-coupling. nih.govwhiterose.ac.uk Alternatively, the trifluoroborate itself can be transformed through oxidation or halodeboronation. whiterose.ac.uk This dual reactivity allows for the synthesis of a wide array of pyrimidine-containing molecules from a single, readily accessible intermediate.

Figure 1: Divergent Synthesis from a Pyrimidinyltrifluoroborate Intermediate

Contribution to the Synthesis of Biologically Active Compounds (as synthetic intermediates)

The pyrimidine nucleus is a fundamental component of numerous biologically active compounds, including pharmaceuticals and agrochemicals. thieme-connect.comnih.gov In 2020, eight of the 35 small-molecule drugs approved by the FDA contained a pyrimidine heterocycle. nih.gov this compound and its isomers serve as important intermediates in the synthesis of these valuable molecules. whiterose.ac.uk

The ability to perform late-stage functionalization via Suzuki-Miyaura cross-coupling is a significant advantage, allowing for the introduction of diverse substituents at a late point in a synthetic sequence. This is a powerful strategy for the preparation of analogs of a lead compound in medicinal chemistry research. The stability and ease of handling of potassium organotrifluoroborates make them well-suited for this purpose. nih.gov While direct examples of the synthesis of specific commercial drugs using this compound are not detailed in the provided search results, the utility of this class of compounds as precursors to biologically relevant scaffolds is well-established. nih.gov

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of potassium trifluoro(pyrimidin-2-yl)borate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.innih.govbenthamdirect.combenthamdirect.comingentaconnect.com Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. rasayanjournal.co.innih.gov Future research will focus on developing more sustainable methodologies.

One promising avenue is the adoption of continuous flow chemistry . This technology offers enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. acs.orgresearchgate.netacs.org The synthesis of other potassium organotrifluoroborates has already benefited from flow chemistry, suggesting its applicability for the continuous production of this compound. acs.orgresearchgate.net

Furthermore, the exploration of greener solvents and catalyst-free or metal-free reaction conditions will be crucial. nih.govbenthamdirect.comingentaconnect.com Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, are expected to be increasingly employed. rasayanjournal.co.innih.govingentaconnect.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, will also contribute to a more streamlined and sustainable process. nih.govbenthamdirect.com

Sustainable Synthesis Approach Potential Advantages for this compound
Continuous Flow ChemistryEnhanced scalability, improved reaction control, higher safety profile. acs.orgresearchgate.netacs.org
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. rasayanjournal.co.innih.govingentaconnect.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transfer. rasayanjournal.co.innih.govingentaconnect.com
One-Pot ReactionsIncreased efficiency, reduced waste generation, simplified workup procedures. nih.govbenthamdirect.com
Use of Green Solvents/CatalystsReduced environmental impact, lower toxicity. rasayanjournal.co.innih.govbenthamdirect.comingentaconnect.com

Exploration of Unconventional Reactivity Patterns

Beyond its established role in Suzuki-Miyaura cross-coupling, future research will likely uncover unconventional reactivity patterns for this compound. The emergence of photoredox catalysis opens up new avenues for the activation of organoboron compounds. nih.govasynt.comrsc.orgresearchgate.net Visible-light-mediated processes could enable novel transformations of the pyrimidinyl moiety, potentially through the generation of radical intermediates under mild conditions. nih.govasynt.comrsc.org This approach could lead to the development of new C-C and C-heteroatom bond-forming reactions that are not accessible through traditional methods.

Electrochemical synthesis represents another frontier. By using an electric current to drive reactions, it may be possible to achieve unique transformations of this compound, potentially avoiding the need for chemical oxidants or reductants. The electrochemical functionalization of other organoboron reagents has demonstrated the potential for constructing complex molecules.

The exploration of catalyst-promoted 1,2-metalate shifts could also lead to novel synthetic strategies. nih.govrsc.org This type of reactivity, which involves the migration of the pyrimidinyl group from boron to an adjacent atom, could enable the stereoselective synthesis of complex chiral molecules containing the pyrimidine (B1678525) scaffold.

Expansion of Scope to Other Heteroaromatic Trifluoroborates

The knowledge gained from studying this compound will serve as a springboard for the development and application of a wider range of heteroaromatic trifluoroborates. The synthesis of pyrimidine trifluoroborates is already being explored as a template for accessing other heterocycles. researchgate.net Future work will likely focus on preparing trifluoroborates of other nitrogen-containing heterocycles, such as pyridazines, pyrazines, and triazines, as well as fused systems like quinolines and indoles. thieme-connect.com

The development of general and efficient methods for the synthesis of these new heteroaromatic trifluoroborates will be a key research area. organic-chemistry.orgnih.govorganic-chemistry.orgorgsyn.org This will involve the optimization of reaction conditions and the exploration of new borylation reagents. The availability of a diverse library of heteroaromatic trifluoroborates will significantly expand the toolbox of synthetic chemists, enabling the facile construction of a vast array of complex molecules with potential applications in medicinal chemistry and materials science.

Catalyst Design for Improved Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalyst system employed. Future research will focus on the rational design of new catalysts to overcome existing limitations. For Suzuki-Miyaura couplings, the development of highly active and stable palladium catalysts that can operate at low loadings and tolerate a wide range of functional groups remains a priority. organic-chemistry.orgnih.gov This includes catalysts that are effective for challenging couplings involving heteroatom-substituted heteroaryl chlorides. organic-chemistry.orgnih.gov

The use of N-heterocyclic carbene (NHC) ligands and buchwald-type biarylphosphine ligands will likely continue to be a fruitful area of research. Furthermore, the development of catalysts based on more abundant and less expensive metals, such as nickel or copper, as alternatives to palladium is a key goal for sustainable chemistry. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), could also offer advantages in terms of catalyst recovery and reuse. nih.gov

Catalyst Development Area Potential Impact on Reactions with this compound
Highly Active Palladium CatalystsLower catalyst loadings, broader substrate scope, milder reaction conditions. organic-chemistry.orgnih.gov
Nickel and Copper CatalysisMore sustainable and cost-effective cross-coupling reactions.
Heterogeneous Catalysts (e.g., MOFs)Simplified catalyst separation and recycling, improved process sustainability. nih.gov
Novel Ligand DesignEnhanced selectivity, improved catalyst stability and activity.

Advanced Mechanistic Studies using Operando Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of improved synthetic methods. researchgate.netnih.govpitt.edu Future research will increasingly utilize operando spectroscopy , a powerful tool that allows for the real-time monitoring of catalytic reactions under actual operating conditions. Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as X-ray absorption spectroscopy (XAS), can provide valuable insights into the nature of the active catalytic species, the kinetics of individual reaction steps, and the pathways of catalyst deactivation.

These experimental studies will be complemented by computational modeling , such as density functional theory (DFT) calculations. nih.govpitt.edu Computational studies can help to elucidate reaction pathways, predict the structures of transition states, and rationalize observed reactivity and selectivity. nih.govpitt.edu The synergy between operando spectroscopy and computational chemistry will provide an unprecedented level of mechanistic detail, paving the way for the development of next-generation catalysts and reaction protocols.

New Applications in Materials Science and Catalysis

The unique electronic properties of the pyrimidine ring suggest that this compound could find new applications beyond its traditional role as a synthetic building block. wikipedia.org In materials science , the incorporation of the pyrimidinyl moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising area of exploration. The electron-deficient nature of the pyrimidine ring could be exploited to tune the optoelectronic properties of these materials.

In the field of catalysis , organoboron compounds are emerging as versatile catalysts for a range of organic transformations. thieme-connect.comacs.org It is conceivable that this compound, or derivatives thereof, could act as a Lewis acid catalyst or as a precursor to catalytically active species. The nitrogen atoms in the pyrimidine ring could also serve as coordination sites for metal catalysts, leading to the development of novel ligand scaffolds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Potassium trifluoro(pyrimidin-2-yl)borate?

  • Methodological Answer : The compound can be synthesized via SN2 displacement using potassium bromomethyltrifluoroborate as a precursor. Optimization involves using 3 equivalents of alkoxides for efficient substitution. Continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts, improving yields . Scalable procedures (e.g., 100 g batches) require careful control of reaction conditions and purification steps .

Q. What safety precautions are critical for handling this compound?

  • Methodological Answer : Adhere to GHS classifications:

  • Skin/Eye Protection : Wear gloves, goggles, and lab coats (Category 1C for skin corrosion; Category 2A for eye damage) .
  • Storage : Keep at room temperature in a tightly sealed container, away from heat and ignition sources .
  • Emergency Measures : Use fume hoods, avoid inhalation, and rinse immediately upon contact with skin/eyes .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 11B^{11}\text{B} NMR are essential for verifying boron coordination and substituent positions (e.g., pyrimidinyl group) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., B-F stretching at ~1105 cm1^{-1}) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized?

  • Methodological Answer :

  • Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands like SPhos or XPhos for Suzuki-Miyaura reactions .
  • Reaction Conditions : Optimize temperature (80–100°C), base (Cs2_2CO3_3), and solvent (toluene/EtOH mixtures) to enhance coupling efficiency .
  • Substrate Scope : Test aryl/heteroaryl chlorides for reactivity; electron-deficient partners often yield higher conversions .

Q. How are solubility challenges addressed during synthesis?

  • Methodological Answer :

  • Soxhlet Extraction : Efficiently separates the product from insoluble inorganic salts (e.g., KBr) using acetone or acetonitrile .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may improve solubility but require careful drying to avoid hydrolysis .

Q. How to resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities; common issues include protodeboronation or ligand decomposition .
  • Parameter Variation : Systematically adjust stoichiometry, temperature, and catalyst loading to isolate variables .
  • Computational Modeling : DFT calculations can predict reaction pathways and transition states to explain anomalies .

Q. What mechanistic insights exist for its reactivity in allylation or alkenylation reactions?

  • Methodological Answer :

  • Transmetalation Pathways : In palladium-catalyzed allylation, the borate undergoes transmetalation to form η1^1-allylpalladium intermediates, which react with imines or electrophiles .
  • Stereochemical Control : Z/E selectivity in alkenylation is influenced by steric effects of the pyrimidinyl group and reaction solvent polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.